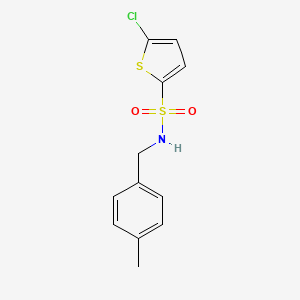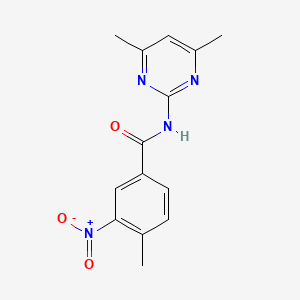![molecular formula C15H15ClN2O3S B5765662 N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-chlorobenzamide CAS No. 59477-42-8](/img/structure/B5765662.png)
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-chlorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-chlorobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as NSC-743380, and it has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments. In
作用机制
The mechanism of action of N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-chlorobenzamide involves its ability to bind to specific proteins and modulate their activity. This compound has been shown to inhibit the activity of several proteins, including heat shock protein 90 (HSP90) and protein kinase B (AKT), which are involved in cancer cell growth and survival. N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-chlorobenzamide has also been shown to activate the unfolded protein response (UPR), which is a cellular stress response that can lead to apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-chlorobenzamide has been shown to have several biochemical and physiological effects, including inhibition of cancer cell growth, induction of apoptosis, and modulation of protein-protein interactions. This compound has also been shown to activate the UPR, which can lead to apoptosis in cancer cells. In addition, N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-chlorobenzamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-chlorobenzamide has several advantages for lab experiments, including its ability to inhibit cancer cell growth and modulate protein-protein interactions. This compound has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases. However, there are also some limitations to using N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-chlorobenzamide in lab experiments, including its potential toxicity and the need for further studies to determine its efficacy in vivo.
未来方向
There are several future directions for research on N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-chlorobenzamide. One direction is to further investigate its potential as a cancer therapy, including its efficacy in vivo and its ability to overcome drug resistance. Another direction is to explore its potential as a treatment for neurodegenerative diseases, including its ability to cross the blood-brain barrier and its potential side effects. Additionally, further studies could be conducted to investigate the mechanism of action of N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-chlorobenzamide and its effects on other proteins and cellular pathways.
合成方法
The synthesis of N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-chlorobenzamide involves several steps, which have been described in detail in scientific literature. The first step involves the reaction of 4-chlorobenzoyl chloride with N-(2-aminoethyl)-4-nitrobenzenesulfonamide in the presence of a base such as triethylamine. This reaction produces N-{2-[4-(nitrophenyl)ethyl]phenyl}benzenesulfonamide, which is then reduced using hydrogen gas and a palladium catalyst to yield N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-chlorobenzamide.
科学研究应用
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-chlorobenzamide has been studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. In neuroscience, N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-chlorobenzamide has been studied for its effects on the central nervous system, including its potential as a treatment for neurodegenerative diseases. In drug discovery, this compound has been investigated for its ability to modulate protein-protein interactions, which could lead to the development of new drugs for various diseases.
属性
IUPAC Name |
4-chloro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c16-13-5-3-12(4-6-13)15(19)18-10-9-11-1-7-14(8-2-11)22(17,20)21/h1-8H,9-10H2,(H,18,19)(H2,17,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFVDILBUTKRLKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80358293 |
Source


|
| Record name | ST50592206 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80358293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide | |
CAS RN |
59477-42-8 |
Source


|
| Record name | ST50592206 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80358293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-tert-butyl-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5765603.png)


![N-[2-chloro-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5765639.png)



![N-(3-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide](/img/structure/B5765668.png)
![methyl 4-{[(4-methylphenyl)amino]methyl}benzoate](/img/structure/B5765671.png)
![2'-{[(3,4-dimethylphenyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B5765672.png)

![N-[4-(3-methylbutoxy)benzoyl]glycine](/img/structure/B5765683.png)